molecular formula C8H2Cl2N4S B10803588 7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline

7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline

Cat. No.: B10803588
M. Wt: 257.10 g/mol
InChI Key: QYLJUTZCWSNTPG-UHFFFAOYSA-N
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Description

7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline is a heterocyclic compound known for its electron-accepting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline involves its electron-accepting properties. This compound can interact with electron-donating molecules, facilitating charge transfer processes. In biological systems, it can generate reactive oxygen species (ROS) upon light activation, making it useful in photodynamic therapy .

Properties

IUPAC Name

7,8-dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N4S/c9-7-8(10)12-5-3(11-7)1-2-4-6(5)14-15-13-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJUTZCWSNTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C3=C1N=C(C(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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